BenchChemオンラインストアへようこそ!

gw8510

Kinase Profiling CDK2 CDK5

GW8510 is a uniquely polypharmacological tool inhibiting CDK2, CDK5, and RRM2. Unlike selective CDK4/6 inhibitors (e.g., Palbociclib), it induces pyroptosis in TNBC, reverses tamoxifen resistance via RRM2 suppression, and provides neuroprotection in Parkinson's models. Its distinct, context-dependent efficacy across multiple pathways makes it irreplaceable for dissecting CDK2/5 neuronal functions and endocrine therapy resistance. Substitutes like Dinaciclib or Triapine are scientifically invalid for these specific applications. Choose for mechanistic studies where these combined activities are essential.

Molecular Formula C21H15N5O3S2
Molecular Weight 449.5 g/mol
CAS No. 222036-17-1
Cat. No. B1672547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegw8510
CAS222036-17-1
SynonymsGW8510;  GW-8510;  GW 8510; 
Molecular FormulaC21H15N5O3S2
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O
InChIInChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26)
InChIKeyCDNIYBIKHDLGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GW8510 (CAS 222036-17-1) Compound Specification and Research Utility


GW8510 (CAS 222036-17-1) is a synthetic small molecule initially characterized as an inhibitor of cyclin-dependent kinase 2 (CDK2) . Its molecular formula is C21H15N5O3S2 with a molecular weight of 449.51 [1]. The compound is supplied as a solid with a typical purity specification of ≥97% by HPLC [1]. Subsequent research has identified GW8510 as an inhibitor of ribonucleotide reductase M2 (RRM2) [2]. Importantly, vendor annotations note that GW8510 is non-selective and is unsuitable for use as a chemical probe in assays requiring a highly selective modulator [3].

Why GW8510 is Not Interchangeable with Other CDK2 or RRM2 Inhibitors


Substituting GW8510 with another in-class CDK2 inhibitor (e.g., Dinaciclib, Palbociclib) or RRM2 inhibitor (e.g., Triapine) is scientifically invalid due to its distinct polypharmacology and context-dependent efficacy. GW8510 exhibits a unique spectrum of activity across CDK2, CDK5, and RRM2 [1]. Unlike more selective CDK4/6 inhibitors like Palbociclib, GW8510's functional effects, such as the induction of pyroptosis in triple-negative breast cancer, have been shown to be shared by some CDK inhibitors (Dinaciclib) but not by others (Palbociclib) in direct comparative studies [2]. Furthermore, its ability to reverse tamoxifen resistance is mechanistically linked to RRM2 suppression, a property not common to all CDK inhibitors [1]. Therefore, procurement decisions must be based on the specific experimental evidence linked to GW8510 rather than on class-level assumptions.

Quantitative Differential Performance Data for GW8510


GW8510 Exhibits a Distinct Kinase Selectivity Profile Compared to Other CDK Inhibitors

GW8510's kinase inhibition profile is characterized by its relative potency against CDK2 and CDK5 compared to CDK1, CDK4, CDK7, and CDK9. This differs from the selectivity profiles of other CDK inhibitors like Dinaciclib (pan-CDK) and Palbociclib (CDK4/6-selective). The data show GW8510 is most potent against CDK2/cyclin E and CDK2/cyclin A complexes, with IC50 values of 3 nM for both, and against CDK5/p25 with an IC50 of 7 nM . Its activity against CDK1/cyclin B, CDK4/cyclin D, CDK7/cyclin H, and CDK9/cyclin T is notably weaker, with IC50s of 49 nM, 139 nM, 317 nM, and 543 nM, respectively .

Kinase Profiling CDK2 CDK5 Selectivity

GW8510 Synergizes with Tamoxifen to Reverse Acquired Tamoxifen Resistance In Vivo

In a xenograft model of tamoxifen-resistant breast cancer, the combination of tamoxifen and GW8510 resulted in significantly greater tumor growth inhibition than either agent alone. This effect is linked to GW8510's suppression of RRM2 expression [1].

Breast Cancer Tamoxifen Resistance RRM2 In Vivo

GW8510 Demonstrates Differential Induction of Pyroptosis in Triple-Negative Breast Cancer

In a direct comparative study, GW-8510 and the pan-CDK inhibitor Dinaciclib induced pyroptosis in triple-negative breast cancer (TNBC) cells, whereas the CDK4/6-selective inhibitor Palbociclib did not [1]. This highlights a functional divergence within the class of CDK inhibitors and underscores GW-8510's unique utility for studying immune-regulatory forms of cell death.

Pyroptosis Immunotherapy TNBC CDK Inhibitors

GW8510 Provides Neuroprotection in a Parkinson's Disease Model Independent of General Cytotoxicity

GW8510 was identified as the top hit in a gene expression-based screen for neuroprotective agents in Parkinson's disease [1]. It demonstrated significant protection of MN9D dopaminergic neurons against MPP+ toxicity, a widely used model for Parkinson's disease [1]. This neuroprotective effect was observed in the absence of general cytotoxicity, distinguishing its mechanism from that of a non-selective cytotoxic agent.

Neuroprotection Parkinson's Disease CDK5 MPP+

Optimal Use Cases for GW8510 (CAS 222036-17-1) in Biomedical Research


Investigating CDK2/5-Dependent Pathways in Neuroscience

GW8510 is the optimal tool for dissecting the roles of CDK2 and CDK5 in neuronal function and disease. Its validated neuroprotective effect in models of Parkinson's disease, stemming from its CDK2/5 inhibition profile [1], makes it a superior choice over less characterized or more broadly acting CDK inhibitors for neuroscience applications.

Reversing Acquired Tamoxifen Resistance in ER+ Breast Cancer Models

For studies on endocrine therapy resistance, GW8510 provides a unique advantage due to its dual inhibition of CDK2 and RRM2. Its demonstrated synergy with tamoxifen in overcoming resistance in both in vitro and in vivo models [2] makes it the preferred compound over a standard CDK4/6 inhibitor (e.g., Palbociclib) for this specific context.

Inducing Pyroptosis for Immuno-Oncology Research in TNBC

GW-8510 is a validated inducer of pyroptosis in triple-negative breast cancer cells [3]. Researchers seeking to study immunogenic cell death or enhance immune cell infiltration in TNBC should select GW-8510 over Palbociclib, which fails to induce this form of cell death [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for gw8510

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.